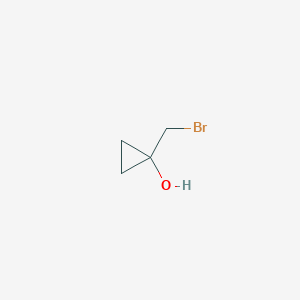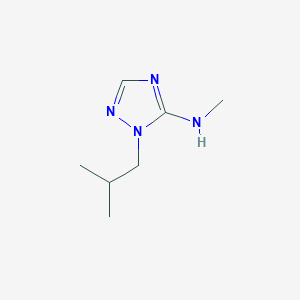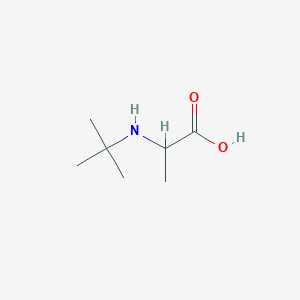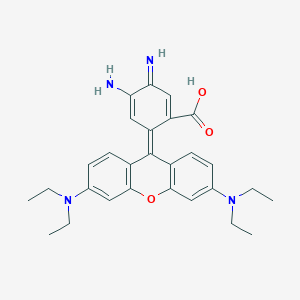
4,5-Diamino-2-(3,6-bis(diethylamino)xanthylium-9-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Diamino-2-(3,6-bis(diethylamino)xanthylium-9-yl)benzoate is a complex organic compound known for its vibrant coloration and unique chemical properties. It is often used in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diamino-2-(3,6-bis(diethylamino)xanthylium-9-yl)benzoate typically involves multiple steps, starting with the preparation of the xanthylium core. This core is synthesized through a series of reactions involving diethylamine and other reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. The final product is purified using techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4,5-Diamino-2-(3,6-bis(diethylamino)xanthylium-9-yl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides.
Major Products
The major products formed from these reactions include various substituted xanthylium derivatives, which have applications in dye synthesis and as intermediates in organic synthesis .
Scientific Research Applications
4,5-Diamino-2-(3,6-bis(diethylamino)xanthylium-9-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.
Biology: Employed in staining techniques for microscopy and as a fluorescent marker in biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4,5-Diamino-2-(3,6-bis(diethylamino)xanthylium-9-yl)benzoate involves its interaction with various molecular targets. In biological systems, it can bind to nucleic acids and proteins, altering their function and activity. The compound’s fluorescent properties are due to its ability to absorb and emit light at specific wavelengths, making it useful in imaging and diagnostic applications .
Comparison with Similar Compounds
Similar Compounds
- 9-(2-carboxyphenyl)-3,6-bis(diethylamino)xanthylium chloride
- 9-(2,4-dicarboxyphenyl)-3,6-bis(diethylamino)xanthylium chloride
Uniqueness
4,5-Diamino-2-(3,6-bis(diethylamino)xanthylium-9-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it more suitable for certain applications in dye synthesis and biological research .
Properties
Molecular Formula |
C28H32N4O3 |
|---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
4-amino-6-[3,6-bis(diethylamino)xanthen-9-ylidene]-3-iminocyclohexa-1,4-diene-1-carboxylic acid |
InChI |
InChI=1S/C28H32N4O3/c1-5-31(6-2)17-9-11-19-25(13-17)35-26-14-18(32(7-3)8-4)10-12-20(26)27(19)21-15-23(29)24(30)16-22(21)28(33)34/h9-16,30H,5-8,29H2,1-4H3,(H,33,34) |
InChI Key |
UOIYMPCHGAUUIK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=C(C(=N)C=C3C(=O)O)N)C4=C(O2)C=C(C=C4)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


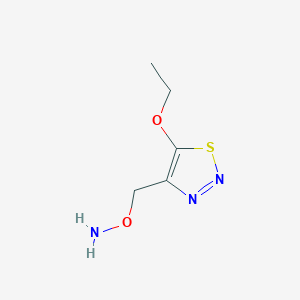
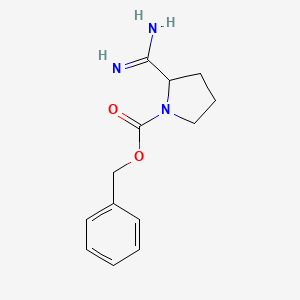
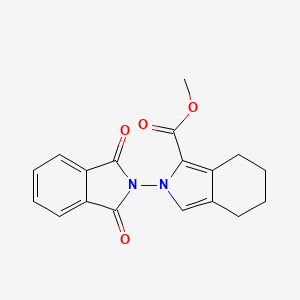
![[1(2H),2'-Bipyridine]-2-thione, 5'-methyl-4,6-diphenyl-](/img/structure/B13123219.png)

![2-[4-[(Z)-[(5S)-5-(4-chlorophenyl)-7-methyl-3-oxo-6-propan-2-yloxycarbonyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B13123225.png)

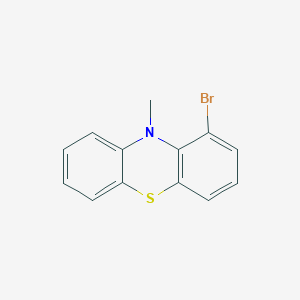
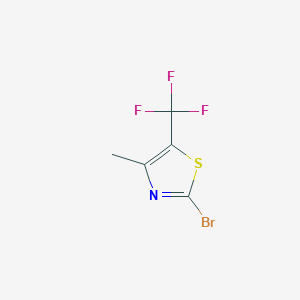
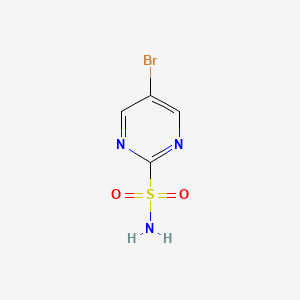
![(1S)-1-Phenyl-3-azabicyclo[3.1.0]hexanehydrochloride](/img/structure/B13123257.png)
